molecular formula C17H24N6O B5510707 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-pentanoyl-1-piperazinyl)pyridazine

3-(3-methyl-1H-pyrazol-1-yl)-6-(4-pentanoyl-1-piperazinyl)pyridazine

Cat. No. B5510707
M. Wt: 328.4 g/mol
InChI Key: RKCSFFBCRSYQIG-UHFFFAOYSA-N
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Description

The compound belongs to a class of pyridazine derivatives, which are known for their wide range of biological activities and applications in medicinal chemistry. Pyridazine and its derivatives have been extensively studied for their antimicrobial, anti-diabetic, and various other pharmacological activities. The specific compound mentioned involves a pyrazole and piperazine moiety attached to a pyridazine core, indicating potential for diverse chemical reactivity and biological efficacy.

Synthesis Analysis

The synthesis of related pyridazine derivatives often involves multistep reactions, starting from readily available precursors. For instance, Abdelhamid et al. (2016) described the synthesis of pyrazolo[3,4-d]pyridazines from hydrazonoyl halides, heterocyclic amines, and diazotized heterocyclic amines, indicating a versatile approach to substituting the pyridazine core (Abdelhamid, Fahmi, & Baaiu, 2016).

Molecular Structure Analysis

Pyridazine derivatives' molecular structures are characterized by the presence of a diazine ring, which significantly influences their chemical properties and reactivity. The structural elucidation often involves spectroscopic techniques such as NMR, IR, and mass spectrometry, providing insights into the substituent effects on the core pyridazine ring. For instance, Sallam et al. (2021) conducted structural analysis, including DFT calculations and Hirshfeld surface analysis, to understand the molecular interactions and stability of pyridazine analogs (Sallam et al., 2021).

Chemical Reactions and Properties

Pyridazine derivatives undergo various chemical reactions, such as cyclization, alkylation, and condensation, to form a wide range of heterocyclic compounds. The presence of functional groups like pyrazole and piperazine enhances the reactivity, allowing for the synthesis of complex molecules with potential biological activities. For example, reactions with hydrazonoyl halides have been utilized to synthesize triazolino[4,3-a]pyrimidines and pyrazolo[3,4-d]pyridazines, showcasing the chemical versatility of the pyridazine scaffold (Abdelhamid & Al-Atoom, 2006).

Scientific Research Applications

Hypoglycemic Activity

  • Synthesis and Hypoglycemic Activity : A study explored the synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines, which are structurally related to the given compound. These compounds displayed potential in lowering blood glucose levels in insulin-resistant hyperglycemic mice. This suggests a possible application of similar compounds in diabetes management (Meurer et al., 1992).

Antibacterial Activity

  • Bacterial Biofilm and MurB Inhibitors : Novel compounds including bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were synthesized, exhibiting potent antibacterial efficacy and biofilm inhibition activities. This study indicates the potential of such compounds in treating bacterial infections (Mekky & Sanad, 2020).
  • Antimicrobial Activity of Pyridazine Derivatives : The synthesis of pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines and their antimicrobial activity were investigated. These compounds could have applications in the development of new antimicrobial agents (El-Mariah, Hosny, & Deeb, 2006).

Structural Analysis and Synthesis

  • Energetic Multi-component Molecular Solids : A study focused on the formation of novel crystals with N-containing heterocycles, including pyrazines and pyridazines, demonstrating the significance of hydrogen bonds in assembling molecules into larger architectures. This research provides insights into the structural characteristics and synthesis of similar compounds (Wang et al., 2014).

Enzyme Inhibition

  • Inhibitory Activity Against MurB Enzyme : The research on 1,4-bis(pyrazole-benzofuran) hybrids possessing a piperazine linker also revealed excellent inhibitory activities against the MurB enzyme, which is significant for the development of new drugs targeting specific enzymes (Mekky & Sanad, 2020).

Potential Antiviral Activity

  • Dihydrofolate Reductase Inhibitors : Novel pyrazole analogues, including pyrazolo[4,3-c]-pyridazines, were synthesised and showed promising in vitro antimicrobial and dihydrofolate reductase (DHFR) inhibition activity. This suggests potential applications in antiviral drug development (Othman et al., 2020).

properties

IUPAC Name

1-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O/c1-3-4-5-17(24)22-12-10-21(11-13-22)15-6-7-16(19-18-15)23-9-8-14(2)20-23/h6-9H,3-5,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCSFFBCRSYQIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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